molecular formula C14H15ClN2O2 B2785930 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide CAS No. 1252184-86-3

2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide

Cat. No.: B2785930
CAS No.: 1252184-86-3
M. Wt: 278.74
InChI Key: ADWGXYVARGAAKP-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide is a chemical compound with the molecular formula C14H15ClN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenoxy group, a cyanomethyl group, and a cyclopropyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenol, which is reacted with propionyl chloride to form 3-chlorophenoxypropionyl chloride.

    Formation of Intermediate: The intermediate 3-chlorophenoxypropionyl chloride is then reacted with cyclopropylamine to form 2-(3-chlorophenoxy)-N-cyclopropylpropanamide.

    Final Product: The final step involves the reaction of 2-(3-chlorophenoxy)-N-cyclopropylpropanamide with cyanomethyl chloride in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Similar structure but lacks the cyanomethyl and cyclopropyl groups.

    2-(3-chlorophenoxy)nicotinic acid: Contains a nicotinic acid moiety instead of the propanamide backbone.

Uniqueness

2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide is unique due to the presence of both the cyanomethyl and cyclopropyl groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-10(19-13-4-2-3-11(15)9-13)14(18)17(8-7-16)12-5-6-12/h2-4,9-10,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWGXYVARGAAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC#N)C1CC1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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